molecular formula C23H19FN8O4 B11566817 4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11566817
M. Wt: 490.4 g/mol
InChI Key: JIMOHOHJQSNRID-DHRITJCHSA-N
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Description

4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol is a complex organic compound with a unique structure that includes a triazine ring, multiple aromatic rings, and various functional groups such as methoxy, nitro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines.

    Introduction of the Hydrazine Moiety: The hydrazine moiety is introduced via a condensation reaction between the triazine core and hydrazine derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of kinase inhibition, the compound may prevent phosphorylation events critical for cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 4-Fluoro-2-[(methylamino)methyl]phenol

Uniqueness

4-Fluoro-2-[(E)-(2-{4-[(4-Methoxyphenyl)amino]-6-[(4-Nitrophenyl)amino]-1,3,5-Triazin-2-yl}hydrazin-1-ylidene)methyl]phenol is unique due to its combination of functional groups and the presence of a triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19FN8O4

Molecular Weight

490.4 g/mol

IUPAC Name

4-fluoro-2-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H19FN8O4/c1-36-19-9-5-17(6-10-19)27-22-28-21(26-16-3-7-18(8-4-16)32(34)35)29-23(30-22)31-25-13-14-12-15(24)2-11-20(14)33/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

JIMOHOHJQSNRID-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)F)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)F)O

Origin of Product

United States

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